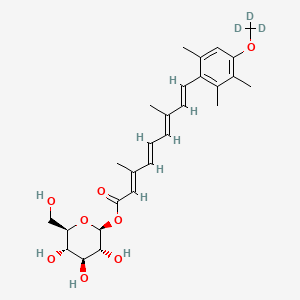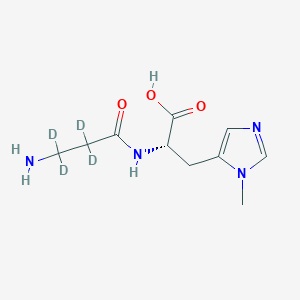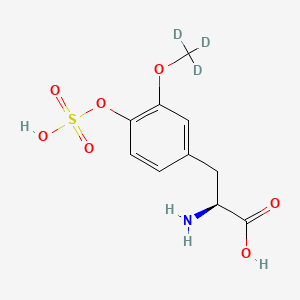
3-O-Methyl-L-DOPA-4-sulfate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Methyl-L-DOPA-4-sulfate-d3 is a deuterium-labeled derivative of 3-O-Methyl-L-DOPA, a metabolite of L-DOPA. This compound is primarily used in biochemical research to study the methylation process carried out by catechol-O-methyltransferase (COMT), an enzyme that plays a significant role in the degradation of catecholamines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyl-L-DOPA-4-sulfate-d3 involves the methylation of L-DOPA followed by sulfonation. The deuterium labeling is introduced to track the metabolic pathways and reactions involving this compound. The typical reaction conditions include the use of methanol and sulfur trioxide for the sulfonation process .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure the purity and stability of the compound. The process involves large-scale methylation and sulfonation reactions, followed by purification steps such as crystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-O-Methyl-L-DOPA-4-sulfate-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxidized form using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Various nucleophiles under controlled temperature and pH.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
3-O-Methyl-L-DOPA-4-sulfate-d3 is widely used in scientific research, including:
Chemistry: Studying the methylation process and the role of catechol-O-methyltransferase (COMT) in the degradation of catecholamines.
Biology: Investigating the metabolic pathways and interactions of L-DOPA and its derivatives.
Medicine: Researching the pharmacodynamics and pharmacokinetics of L-DOPA and its metabolites in the treatment of neurological disorders such as Parkinson’s disease.
Industry: Used in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of 3-O-Methyl-L-DOPA-4-sulfate-d3 involves its interaction with catechol-O-methyltransferase (COMT). The compound acts as a substrate for COMT, leading to the methylation of L-DOPA. This process is crucial for the degradation of catecholamines, which are important neurotransmitters in the brain. The deuterium labeling allows researchers to track the metabolic pathways and reactions involving this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-O-Methyl-L-DOPA: A non-deuterium-labeled version of the compound.
L-DOPA: The precursor to dopamine and a key compound in the treatment of Parkinson’s disease.
3-O-Methyl-DL-DOPA: An endogenous metabolite present in cerebrospinal fluid used for research in epilepsy and other neurological disorders.
Uniqueness
3-O-Methyl-L-DOPA-4-sulfate-d3 is unique due to its deuterium labeling, which allows for precise tracking and analysis of metabolic pathways. This feature makes it particularly valuable in biochemical and pharmacological research .
Eigenschaften
Molekularformel |
C10H13NO7S |
|---|---|
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-sulfooxy-3-(trideuteriomethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H13NO7S/c1-17-9-5-6(4-7(11)10(12)13)2-3-8(9)18-19(14,15)16/h2-3,5,7H,4,11H2,1H3,(H,12,13)(H,14,15,16)/t7-/m0/s1/i1D3 |
InChI-Schlüssel |
OOMSDJKDKVRCSI-LNEZGBMJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)OS(=O)(=O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



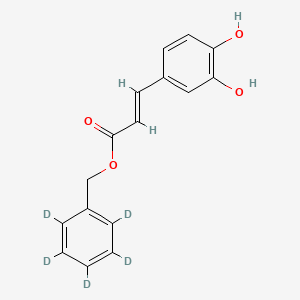
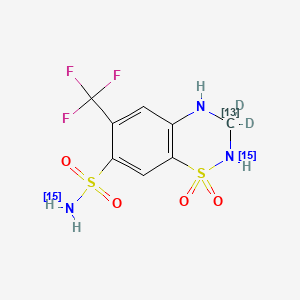
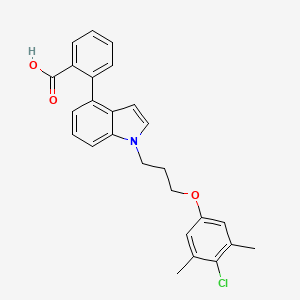
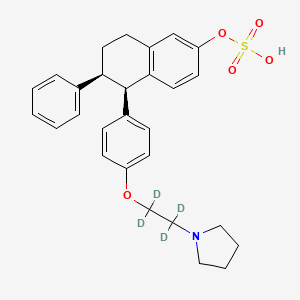
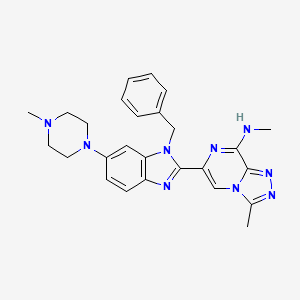
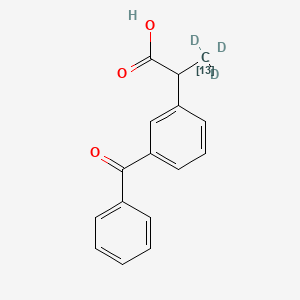
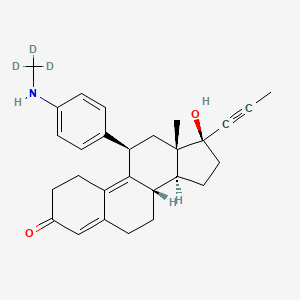
![3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile](/img/structure/B12414894.png)
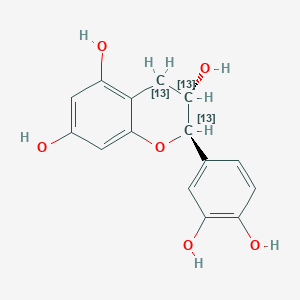

![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5](/img/structure/B12414904.png)
